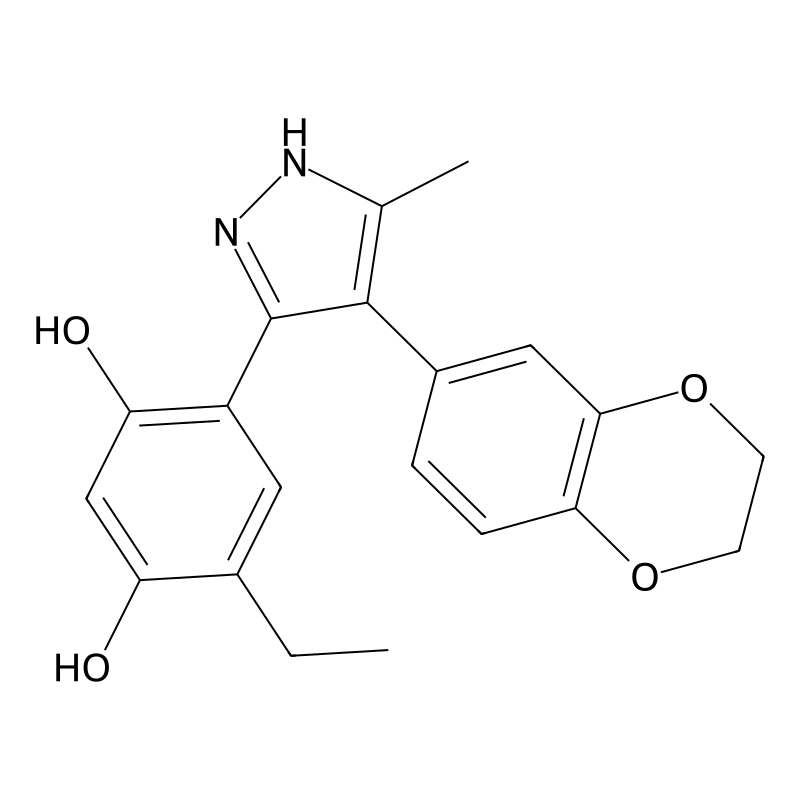

4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Structure and Potential Uses

The structure of EBDO incorporates several functional groups that are commonly found in bioactive molecules. These include the 1,3-benzenediol (hydroquinone) moiety, the pyrazole ring, and the benzodioxin (dihydrobenzofuran) group. Molecules containing these groups have been explored for various applications in medicinal chemistry, such as anti-cancer agents [, ]. However, there is no scientific literature available that specifically describes EBDO's biological activity or potential applications.

Search Resources for Further Investigation

Scientific databases like PubMed and Google Scholar can be used to search for recent research on compounds with similar structures or functional groups. Additionally, resources like SciFinder or Reaxys (available through academic subscriptions) can be used to search for patents or other disclosures that might mention EBDO.

4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol is a complex organic compound with the molecular formula . This compound is classified within the phenylpyrazole family and features a distinctive structure that integrates a pyrazole ring, a benzodioxin moiety, and a resorcinol unit. Its unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can be attributed to its multiple functional groups. Key reactions include:

- Nucleophilic substitutions involving the hydroxyl groups.

- Electrophilic aromatic substitutions due to the presence of the benzene rings.

- Formation of coordination complexes with metal ions, which may enhance its biological activity.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Research indicates that this compound exhibits significant biological activity, particularly in cancer research and cellular signaling pathways. Notable biological activities include:

- Anticancer properties: It has been shown to inhibit specific cancer cell lines by modulating pathways related to apoptosis and cell proliferation.

- Inhibition of TGF-beta signaling: The compound antagonizes STUB1-mediated inhibition of TGF-beta signaling through the inhibition of SMAD3 ubiquitination and degradation .

- Chaperoning effects: It promotes cell differentiation by stabilizing proteins involved in critical signaling pathways, such as BIRC2 and STAT1 .

These activities suggest its potential utility in therapeutic applications.

The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol typically involves several steps:

- Synthesis of the benzodioxin moiety: This can be achieved through cyclization reactions starting from appropriate phenolic precursors.

- Formation of the pyrazole ring: This is generally done via condensation reactions between hydrazines and appropriate carbonyl compounds.

- Coupling reactions: Finally, coupling the synthesized components using cross-coupling techniques (e.g., Suzuki or Heck reactions) to form the final product.

These methods highlight the complexity involved in synthesizing this compound.

The applications of 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol are diverse:

- Pharmaceutical development: Its biological activity makes it a candidate for developing new anticancer drugs.

- Chemical probes: Due to its ability to interact with various biological targets, it can serve as a tool for studying cellular processes.

Interaction studies have demonstrated that 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol interacts with several biological targets:

- Heat shock protein 90-beta (HSP90AB1): It acts as a chaperone for various proteins involved in signal transduction and cellular stress responses .

These interactions suggest its potential role in modulating protein stability and activity within cells.

Several compounds share structural similarities with 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-Ethylbenzene-1,3-diol. The following table highlights these compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2H-Benzodioxol-5-y)-1-(4-methylphenyl)-1H-pyrazol-5-amino | Contains similar benzodioxole and pyrazole structures | Focused on different biological targets |

| 5-Methyl - 1H-pyrazol - 3 - yl - 6 - ethyl - 1,3-benzenediol | Similar core structure with variations in substituents | Different pharmacological profiles |

| 2-[4-(2-thiophen - 2 - yl)pyrrolidin - 1 - yl] - pyrazolo[3,4-d] - pyrimidin - 1 - yl | Contains heterocyclic components | Different mechanisms of action |

These compounds illustrate the diversity within the pyrazole class while showcasing the unique attributes of the target compound regarding structure and potential applications .

The synthesis of complex pyrazole derivatives such as 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol requires sophisticated synthetic methodologies that combine classical approaches with modern catalytic strategies [1] [2]. This comprehensive analysis examines the various synthetic pathways, emphasizing both traditional and contemporary methodologies for pyrazole formation, with particular attention to regioselectivity, efficiency, and scalability considerations.

Retrosynthetic Analysis

Retrosynthetic analysis of the target compound reveals multiple strategic disconnections that can guide synthetic planning [3]. The most logical approach involves identifying the pyrazole ring as the central heterocyclic core, with the benzodioxin and ethylresorcinol moieties as peripheral substituents. The retrosynthetic strategy typically begins with disconnection of the carbon-nitrogen bonds in the pyrazole ring, revealing potential precursors such as 1,3-dicarbonyl compounds and appropriately substituted hydrazines [4].

The strategic bonds for disconnection include the nitrogen-nitrogen bond formation, which represents the final cyclization step in most pyrazole syntheses [5]. Alternative disconnections involve breaking the carbon-carbon bonds adjacent to the pyrazole nitrogen atoms, leading to different synthetic approaches using α,β-unsaturated carbonyl compounds or acetylenic ketones as starting materials [6].

For the specific target compound, retrosynthetic analysis suggests that the benzodioxin-substituted pyrazole core could be constructed through condensation of appropriately substituted 1,3-dicarbonyl compounds with hydrazines bearing the ethylresorcinol moiety [7]. This approach allows for modular assembly of the complex molecular architecture while maintaining control over regioselectivity.

The complexity of the target molecule necessitates careful consideration of protecting group strategies, particularly for the phenolic hydroxyl groups in the resorcinol moiety [8]. The retrosynthetic analysis must account for the potential reactivity of multiple functional groups and the need for selective transformations at different stages of the synthesis.

Classical Synthetic Approaches

Cyclocondensation Reactions with Hydrazine Derivatives

The most extensively utilized classical method for pyrazole synthesis involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives [9] [10]. This approach, first developed by Knorr in 1883, remains a cornerstone methodology for pyrazole construction due to its simplicity and broad substrate scope [11]. The reaction typically proceeds through nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the pyrazole ring [12].

The mechanism begins with the formation of a hydrazone intermediate upon nucleophilic addition of hydrazine to one of the carbonyl groups in the 1,3-dicarbonyl system [11]. This is followed by intramolecular nucleophilic attack on the second carbonyl group, leading to cyclization and subsequent elimination of water to afford the aromatic pyrazole product [13]. The regioselectivity of this reaction depends on the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine derivative.

For the synthesis of complex pyrazole derivatives like the target compound, this methodology requires careful selection of appropriately substituted 1,3-dicarbonyl precursors [14]. The benzodioxin substituent can be introduced through use of benzodioxin-substituted acetoacetate esters or β-diketones, while the ethylresorcinol moiety can be incorporated via substituted hydrazines.

The reaction conditions typically involve refluxing the reactants in alcoholic solvents such as ethanol or methanol, often in the presence of catalytic amounts of acid to promote the cyclization process [12]. Reaction times generally range from 2 to 8 hours, with yields varying from 70% to 95% depending on the substrate substitution pattern and reaction conditions [11].

Temperature control is crucial for optimal yields, as excessive heating can lead to decomposition of sensitive functional groups, while insufficient temperature may result in incomplete cyclization [13]. The choice of solvent also significantly impacts the reaction outcome, with polar protic solvents generally favoring the cyclization process through stabilization of ionic intermediates.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | Direct correlation up to optimal point |

| Reaction Time | 2-8 hours | Plateau after completion |

| Solvent Polarity | High (ethanol, methanol) | Enhanced cyclization rates |

| Acid Catalysis | 0.1-1.0 equivalents | Improved conversion rates |

| Hydrazine Stoichiometry | 1.1-1.5 equivalents | Minimizes side reactions |

From α,β-Unsaturated Carbonyl Compounds

The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds represents another classical approach that offers complementary regioselectivity to the dicarbonyl method [15] [16]. This methodology involves the reaction of chalcones or other α,β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield the final pyrazole products [17].

The mechanism proceeds through initial nucleophilic addition of hydrazine to the β-carbon of the unsaturated system, forming a hydrazine adduct [16]. This intermediate then undergoes intramolecular cyclization through attack on the carbonyl carbon, followed by elimination and oxidation to generate the aromatic pyrazole ring [13]. The oxidative step is typically accomplished using iodine, molecular oxygen, or other oxidizing agents.

This approach is particularly valuable for the synthesis of 3,5-disubstituted pyrazoles with specific substitution patterns [15]. The regioselectivity can be controlled through the choice of unsaturated carbonyl substrate and reaction conditions, making it suitable for accessing specific regioisomers that may be difficult to obtain through other methods [16].

For the target compound synthesis, this methodology would involve preparation of appropriately substituted chalcones bearing the benzodioxin and ethylresorcinol substituents [17]. The chalcone precursors can be synthesized through aldol condensation reactions between the corresponding aldehydes and ketones, providing access to the required α,β-unsaturated carbonyl substrates.

The reaction typically requires oxidative conditions to complete the aromatization process [11]. Common oxidizing agents include molecular iodine in dimethyl sulfoxide, copper salts, or aerial oxidation under basic conditions [13]. The choice of oxidizing system can significantly impact both the yield and the regioselectivity of the pyrazole formation.

Reaction conditions generally involve heating the unsaturated carbonyl compound with hydrazine in alcoholic solvents, followed by treatment with the oxidizing agent [16]. Temperatures typically range from 60°C to 180°C depending on the specific oxidizing system employed, with reaction times varying from 1 to 12 hours [15].

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Modern catalyst-mediated approaches to pyrazole synthesis have revolutionized the field by enabling milder reaction conditions, improved regioselectivity, and enhanced functional group tolerance [18] [19]. These methodologies typically employ transition metal catalysts such as copper, palladium, or ruthenium to facilitate pyrazole ring formation through various mechanistic pathways [20] [21].

Copper-catalyzed cycloaddition reactions between terminal alkynes and sydnones have emerged as a powerful method for regioselective pyrazole synthesis [18]. This approach provides excellent regioselectivity (>95%) and proceeds under mild conditions (60°C, 16 hours), making it suitable for substrates containing sensitive functional groups [18]. The reaction mechanism involves initial coordination of the alkyne to the copper center, followed by cycloaddition with the sydnone and subsequent ring opening to afford the pyrazole product.

Palladium-catalyzed intramolecular cyclization reactions offer another valuable approach for constructing fused pyrazole systems [19] [21]. These methodologies typically involve palladium-catalyzed carbon-carbon or carbon-nitrogen bond formation within appropriately substituted precursors, leading to regioselective formation of complex pyrazole derivatives [19]. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C and reaction times of 2-24 hours.

Ruthenium-catalyzed oxidative coupling reactions provide access to tri- and tetrasubstituted pyrazoles through intramolecular carbon-nitrogen bond formation [12]. These reactions typically employ molecular oxygen as the oxidant and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis [20].

The catalyst-mediated approaches offer several advantages over classical methods, including improved atom economy, reduced waste generation, and enhanced selectivity [20]. However, they typically require more expensive reagents and may involve more complex reaction setups compared to traditional methods.

| Catalyst System | Typical Conditions | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| Cu(II) acetate | 60°C, 16 hours | >95% | Excellent |

| Pd(PPh₃)₄ | RT-100°C, 2-24 hours | >90% | Very good |

| Ru(II) complexes | 80°C, 4-12 hours | >85% | Excellent |

| Fe catalysts | 100-140°C, 6-24 hours | >80% | Good |

Regioselective Synthesis Approaches

Advanced regioselective approaches to pyrazole synthesis have been developed to address the challenge of obtaining specific regioisomers with high selectivity [22] [23] [24]. These methodologies typically involve careful design of reaction conditions, catalyst systems, or substrate structures to favor formation of the desired regioisomer while minimizing formation of alternative products.

Base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones represent a particularly elegant approach to regioselective pyrazole synthesis [25]. This methodology exploits the umpolung and nucleophilic properties of the dithiane substrates to achieve excellent regioselectivity (>98%) under mild conditions [6]. The reaction proceeds through initial nucleophilic attack of the dithiane on the sydnone, followed by cyclization and elimination to afford the pyrazole product.

Regioselective synthesis can also be achieved through careful choice of starting materials and reaction conditions in classical cyclocondensation reactions [23]. For example, the use of sterically hindered hydrazines or dicarbonyl compounds can direct the cyclization to favor formation of specific regioisomers [22]. Additionally, the incorporation of directing groups that can coordinate to catalysts or influence the electronic properties of intermediates can enhance regioselectivity.

Electronic effects play a crucial role in determining regioselectivity in pyrazole synthesis [24]. Electron-withdrawing groups tend to direct cyclization towards specific positions, while electron-donating groups can have the opposite effect [23]. Understanding these electronic influences allows for rational design of synthetic strategies to access desired regioisomers.

Solvent effects can also significantly impact regioselectivity in pyrazole synthesis [22]. Polar protic solvents generally favor formation of different regioisomers compared to polar aprotic or nonpolar solvents, providing an additional tool for controlling selectivity [23].

One-Pot Synthesis Methods

One-pot synthesis methods represent a significant advancement in pyrazole chemistry, offering improved efficiency, reduced waste, and simplified purification procedures [26] [27] [28]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for isolation and purification of intermediate compounds [29] [30].

The one-pot synthesis of pyrazoles from arenes and carboxylic acids exemplifies this approach [26]. This methodology involves successive formation of ketones and β-diketones followed by heterocyclization with hydrazine, all conducted in a single vessel using the RCOOH/TfOH/TFAA acylation system [26]. The process is rapid and efficient, typically requiring 2-5 hours for completion with yields ranging from 75% to 85%.

Multicomponent reactions represent another important class of one-pot methodologies [29] [30]. These reactions involve the simultaneous combination of three or more starting materials to form the pyrazole product in a single synthetic operation [31]. Examples include the reaction of aldehydes, ketones, and hydrazines, or the combination of arylglyoxals, arylthioamides, and pyrazolones [32].

The advantages of one-pot methods include reduced reaction times, improved atom economy, and simplified workup procedures [27]. However, these approaches may require careful optimization of reaction conditions to ensure compatibility of all synthetic steps and avoid competing side reactions [28].

Microwave-assisted one-pot synthesis offers additional advantages in terms of reaction rate and energy efficiency [33]. These methods typically employ microwave irradiation to accelerate the reaction kinetics, allowing for completion of complex transformations in minutes rather than hours [34].

Purification and Characterization Techniques

Chromatographic Methods

Chromatographic purification techniques are essential for obtaining pure pyrazole derivatives, particularly for complex molecules containing multiple functional groups [35] [36]. The selection of appropriate chromatographic methods depends on factors such as the scale of synthesis, the complexity of the product mixture, and the required purity level.

Column chromatography on silica gel remains the most widely used method for purifying pyrazole derivatives [35]. The typical elution systems involve gradient mixtures of dichloromethane and methanol, with ratios ranging from 50:1 to 5:1 depending on the polarity of the target compound [36]. The method provides high purity products (>95%) with good recovery rates, making it suitable for both analytical and preparative applications.

Flash chromatography offers advantages in terms of speed and efficiency, particularly for routine purifications [37]. Automated flash chromatography systems can provide 80-95% recovery rates with rapid processing times, making them valuable for high-throughput synthesis programs [37]. The method is particularly useful for compounds that are sensitive to prolonged exposure to silica gel or atmospheric conditions.

Preparative thin-layer chromatography (TLC) is valuable for small-scale purifications and for separation of closely related regioisomers [36]. The method allows for visual monitoring of the separation process and can achieve high resolution separation of compounds with similar polarity [38]. Typical elution systems include n-hexane/ethyl acetate mixtures with ratios optimized for each specific separation.

High-performance liquid chromatography (HPLC) provides the highest level of purity for analytical applications [36]. Reverse-phase C18 columns are commonly used with acetonitrile/water gradient systems, achieving analytical grade purity (>99%) suitable for biological testing and detailed characterization studies [38].

| Chromatographic Method | Scale | Typical Recovery | Purity Level | Time Required |

|---|---|---|---|---|

| Column Chromatography | 0.1-50 g | 85-95% | >95% | 2-6 hours |

| Flash Chromatography | 0.1-10 g | 80-95% | >90% | 0.5-2 hours |

| Preparative TLC | 1-100 mg | 70-90% | >95% | 1-3 hours |

| Preparative HPLC | 1-500 mg | 75-90% | >99% | 0.5-2 hours |

Recrystallization Procedures

Recrystallization remains the most cost-effective and environmentally friendly method for purifying crystalline pyrazole derivatives [39] [40]. The selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery rates while maintaining the desired crystal morphology.

Solvent selection for recrystallization of pyrazole derivatives typically involves polar protic solvents such as ethanol, methanol, or acetone [39]. These solvents provide good solubility at elevated temperatures while allowing for controlled crystallization upon cooling [40]. The choice of solvent can significantly impact both the yield and the purity of the recrystallized product.

Hot filtration methods are employed when the crude product contains insoluble impurities [39]. This technique involves dissolution of the crude material at elevated temperature followed by filtration while hot to remove insoluble contaminants [41]. The filtrate is then allowed to cool slowly to promote crystallization of the pure product.

Slow evaporation techniques can be used to obtain single crystals suitable for X-ray crystallographic analysis [39]. This method involves controlled evaporation of the solvent from a saturated solution, allowing for formation of well-formed crystals with good optical properties [42]. The process typically requires several days to weeks for completion but can provide crystals of exceptional quality.

Mixed solvent systems are often employed to optimize the recrystallization process [39]. Common combinations include ethanol-water, methanol-water, or acetone-petroleum ether mixtures [40]. The ratio of solvents can be adjusted to achieve the optimal balance between solubility and crystallization behavior.

The temperature profile during recrystallization can significantly impact the crystal quality and yield [43]. Rapid cooling typically produces smaller, less pure crystals, while slow cooling promotes formation of larger, more pure crystals [40]. Controlled cooling rates of 1-5°C per hour are often optimal for obtaining high-quality crystalline products.

Crystalline products obtained through recrystallization typically achieve yields of 70-90% with high purity levels [39]. The process also provides the additional benefit of improving the crystal morphology, which can be important for downstream processing and formulation applications [40].

Recrystallization procedures must be optimized for each specific pyrazole derivative based on its solubility characteristics and stability profile [43]. Factors such as pH sensitivity, thermal stability, and susceptibility to oxidation must be considered when selecting appropriate recrystallization conditions [41].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Cct-018159

Dates

2: Qin S, Ni M, Wang X, Maurier-Mahé F, Shurland DL, Rodrigues GA. Inhibition of RPE cell sterile inflammatory responses and endotoxin-induced uveitis by a cell-impermeable HSP90 inhibitor. Exp Eye Res. 2011 Dec;93(6):889-97. doi: 10.1016/j.exer.2011.10.002. Epub 2011 Oct 18. PubMed PMID: 22019372.

3: Beloueche-Babari M, Arunan V, Jackson LE, Perusinghe N, Sharp SY, Workman P, Leach MO. Modulation of melanoma cell phospholipid metabolism in response to heat shock protein 90 inhibition. Oncotarget. 2010 Jul;1(3):185-97. PubMed PMID: 21037799; PubMed Central PMCID: PMC2965833.

4: Luo HM, Sun W, Yin JY, Yang XH. [Progress in the study of heat shock protein 90 inhibitors]. Yao Xue Xue Bao. 2010 Jul;45(7):813-20. Review. Chinese. PubMed PMID: 20931776.

5: Bai L, Xu S, Chen W, Li Z, Wang X, Tang H, Lin Y. Blocking NF-κB and Akt by Hsp90 inhibition sensitizes Smac mimetic compound 3-induced extrinsic apoptosis pathway and results in synergistic cancer cell death. Apoptosis. 2011 Jan;16(1):45-54. doi: 10.1007/s10495-010-0542-4. PubMed PMID: 20862547; PubMed Central PMCID: PMC3079540.

6: Sharp SY, Prodromou C, Boxall K, Powers MV, Holmes JL, Box G, Matthews TP, Cheung KM, Kalusa A, James K, Hayes A, Hardcastle A, Dymock B, Brough PA, Barril X, Cansfield JE, Wright L, Surgenor A, Foloppe N, Hubbard RE, Aherne W, Pearl L, Jones K, McDonald E, Raynaud F, Eccles S, Drysdale M, Workman P. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Mol Cancer Ther. 2007 Apr;6(4):1198-211. PubMed PMID: 17431102.

7: Sharp SY, Boxall K, Rowlands M, Prodromou C, Roe SM, Maloney A, Powers M, Clarke PA, Box G, Sanderson S, Patterson L, Matthews TP, Cheung KM, Ball K, Hayes A, Raynaud F, Marais R, Pearl L, Eccles S, Aherne W, McDonald E, Workman P. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors. Cancer Res. 2007 Mar 1;67(5):2206-16. PubMed PMID: 17332351.

8: Smith NF, Hayes A, James K, Nutley BP, McDonald E, Henley A, Dymock B, Drysdale MJ, Raynaud FI, Workman P. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Mol Cancer Ther. 2006 Jun;5(6):1628-37. PubMed PMID: 16818523.

9: Barril X, Beswick MC, Collier A, Drysdale MJ, Dymock BW, Fink A, Grant K, Howes R, Jordan AM, Massey A, Surgenor A, Wayne J, Workman P, Wright L. 4-Amino derivatives of the Hsp90 inhibitor CCT018159. Bioorg Med Chem Lett. 2006 May 1;16(9):2543-8. Epub 2006 Feb 9. PubMed PMID: 16480864.

10: Dymock BW, Barril X, Brough PA, Cansfield JE, Massey A, McDonald E, Hubbard RE, Surgenor A, Roughley SD, Webb P, Workman P, Wright L, Drysdale MJ. Novel, potent small-molecule inhibitors of the molecular chaperone Hsp90 discovered through structure-based design. J Med Chem. 2005 Jun 30;48(13):4212-5. PubMed PMID: 15974572.